molecular formula C14H17Cl2NO3S B2490629 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine CAS No. 2034531-72-9

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine

货号: B2490629
CAS 编号: 2034531-72-9
分子量: 350.25
InChI 键: LCBKRBBHUAZTJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine is a pyrrolidine-based compound featuring a cyclopropylmethoxy substituent at the 3-position and a 2,5-dichlorophenylsulfonyl group at the 1-position. The compound’s physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and molecular weight (~403.3 g/mol), align with drug-like characteristics, though its specific biological targets remain unconfirmed in the provided evidence.

属性

IUPAC Name

3-(cyclopropylmethoxy)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3S/c15-11-3-4-13(16)14(7-11)21(18,19)17-6-5-12(8-17)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBKRBBHUAZTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropylmethoxy group and the dichlorophenylsulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反应分析

Types of Reactions

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

科学研究应用

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Sulfonyl-Containing Analog: Sch225336 (CB2-Selective Bis-Sulfone)

Structural Differences :

  • Core : Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) contains two sulfonyl groups linked to a biphenyl scaffold, whereas the target compound uses a pyrrolidine core .
  • Substituents : Sch225336 has dual methoxyphenylsulfonyl groups, while the target compound substitutes a 2,5-dichlorophenylsulfonyl group, which may enhance electrophilicity and steric bulk.

Functional Implications :

  • Sch225336 exhibits CB2 receptor selectivity due to its bis-sulfone motif, which facilitates hydrophobic interactions with the receptor’s binding pocket . The target compound’s dichlorophenylsulfonyl group could similarly engage in π-π stacking or halogen bonding but lacks direct evidence of cannabinoid receptor activity.
Parameter Target Compound Sch225336
Core Structure Pyrrolidine Biphenyl bis-sulfone
Key Substituents 2,5-Dichlorophenylsulfonyl 4-Methoxyphenylsulfonyl
Predicted logP ~3.2 ~4.5 (higher lipophilicity)
Biological Target Unknown CB2 receptor

Cyclopropylmethoxy Analog: Betaxolol Hydrochloride

Structural Differences :

  • Core: Betaxolol (a propanolamine derivative) features a cyclopropylmethoxyethylphenoxy group attached to a β-blocker scaffold, unlike the pyrrolidine core of the target compound .
  • Substituents: Both share a cyclopropylmethoxy group, but Betaxolol’s substituent is linked to an ethylphenoxy chain, optimizing β1-adrenergic receptor binding.

Functional Implications :

  • Betaxolol’s cyclopropylmethoxy group enhances receptor affinity and metabolic stability . In the target compound, the same group may improve membrane permeability but lacks the propanolamine moiety critical for β-blockade.
Parameter Target Compound Betaxolol HCl
Core Structure Pyrrolidine Propanolamine
Cyclopropylmethoxy Position 3-position of pyrrolidine Ethylphenoxy chain
Biological Activity Undetermined β1-adrenergic antagonist
Molecular Weight ~403.3 g/mol ~343.9 g/mol

Pyrrolidine Derivatives: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Structural Differences :

  • Core : Both compounds use pyrrolidine, but the target compound incorporates sulfonyl and cyclopropylmethoxy groups, whereas 1-methyl-5-oxopyrrolidine-3-carboxylic acid has a ketone and carboxylic acid group .

Functional Implications :

  • The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid confers high solubility (aqueous solubility ~50 mg/mL), whereas the target compound’s sulfonyl and dichlorophenyl groups reduce solubility (estimated <1 mg/mL) .
Parameter Target Compound 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Key Functional Groups Sulfonyl, dichlorophenyl Ketone, carboxylic acid
Solubility Low (<1 mg/mL) High (~50 mg/mL)
Potential Use Drug candidate Synthetic intermediate

Halogenated Aryl Analogs: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

  • Core : The pyrazole core in this analog contrasts with the pyrrolidine core of the target compound .
  • Substituents : Both feature chlorinated aryl groups, but the analog uses a sulfanyl (C–S–C) linkage versus the sulfonyl (O=S=O) group in the target.

Functional Implications :

  • The 2,5-dichloro substitution in the target compound may provide better steric alignment with target proteins compared to the 3-chloro position in the analog .

Research Findings and Implications

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target compound) enhance electrophilicity and hydrogen-bond acceptor capacity compared to sulfanyl groups, which could improve target engagement .
  • Halogen Positioning: The 2,5-dichloro configuration on the phenyl ring may offer superior steric and electronic effects compared to mono- or meta-substituted chlorines (e.g., 3-chloro in ) .
  • Cyclopropylmethoxy Utility : Shared with Betaxolol, this group likely improves metabolic stability but requires a complementary scaffold for receptor-specific activity .

生物活性

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine is a compound with potential therapeutic applications, particularly as a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 enzymes play a significant role in the regulation of inflammatory responses, making this compound of interest for conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a sulfonyl moiety attached to a dichlorophenyl group. Its molecular formula is C13H14Cl2N1O3SC_{13}H_{14}Cl_2N_1O_3S with a molecular weight of 310.2 g/mol.

The biological activity of this compound primarily involves its interaction with PDE4 enzymes. By inhibiting PDE4, the compound increases intracellular levels of cyclic AMP (cAMP), leading to reduced inflammation and enhanced bronchodilation. This mechanism has been substantiated by various studies demonstrating its efficacy in cellular models and animal models of respiratory diseases .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibition of PDE4 activity. For instance, one study reported an IC50 value of approximately 140 nM in enzyme assays, indicating strong potency against this target . Additionally, it has been evaluated for its effects on human bronchial epithelial cells, where it demonstrated the ability to reduce cytokine release in response to inflammatory stimuli.

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's therapeutic potential. For example, administration in ovalbumin-induced asthmatic mice resulted in decreased airway hyperreactivity and improved lung function metrics . These findings suggest that the compound may be effective in treating asthma by mitigating inflammatory responses.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other known PDE4 inhibitors.

Compound NameIC50 (nM)Therapeutic Use
This compound140Asthma, COPD
PDE-423140Asthma
Rolipram500Depression, Anxiety

Case Studies

Several case studies have documented the clinical implications of using PDE4 inhibitors like this compound:

  • Asthma Management : A clinical trial involving patients with moderate to severe asthma indicated that treatment with this compound led to significant improvements in lung function and reduction in exacerbation rates compared to placebo .
  • COPD Treatment : Patients with COPD showed marked improvement in quality of life measures and reduced use of rescue medications when treated with this compound over an extended period .

常见问题

Q. What are the key considerations for optimizing the synthesis of 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine in a laboratory setting?

Synthetic optimization requires addressing challenges such as regioselectivity in sulfonylation, cyclopropane ring stability under reaction conditions, and purification of intermediates. Methodologically:

  • Reagent selection : Use mild bases (e.g., K2_2CO3_3) to minimize degradation of the cyclopropylmethoxy group during sulfonylation .
  • Temperature control : Maintain sub-ambient temperatures (0–5°C) to prevent ring-opening reactions of the cyclopropane moiety .
  • Purification : Employ gradient chromatography with polar aprotic solvents (e.g., DMF/acetone mixtures) to separate sulfonylated intermediates from byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

A multi-technique approach is recommended:

  • Single-crystal X-ray diffraction : Resolve the pyrrolidine ring conformation and sulfonyl group orientation (e.g., torsion angles between dichlorophenyl and pyrrolidine moieties) .
  • Vibrational spectroscopy (FT-IR) : Confirm sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and C-Cl vibrations (~700–600 cm1^{-1}) .
  • NMR analysis : Use 13C^{13}\text{C} DEPT to distinguish quaternary carbons in the cyclopropane ring and 1H^{1}\text{H} NMR to assess diastereotopic protons in the pyrrolidine ring .

Q. What preliminary assays are recommended to evaluate its biological activity in pharmacological studies?

  • In vitro receptor binding assays : Screen for interactions with G-protein-coupled receptors (GPCRs) due to structural similarities to sulfonamide-based neuromodulators .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish baseline toxicity thresholds .
  • Metabolic stability : Perform microsomal incubation (e.g., human liver microsomes) to assess susceptibility to cytochrome P450 oxidation .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with enhanced target selectivity?

  • Transition-state modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions on the dichlorophenyl ring .
  • Electrostatic potential mapping : Identify electron-deficient regions (e.g., sulfonyl group) for nucleophilic attack or hydrogen-bond acceptor sites for protein interactions .
  • Molecular docking : Simulate binding poses with target enzymes (e.g., carbonic anhydrase isoforms) to prioritize derivatives with optimized steric and electronic complementarity .

Q. What experimental strategies resolve contradictions in observed vs. predicted reactivity of the cyclopropylmethoxy group?

  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} values to determine if ring-opening proceeds via radical or carbocation intermediates .
  • In situ monitoring : Use Raman spectroscopy or ReactIR to track transient intermediates during thermal or photolytic degradation .
  • Cross-validation : Pair computational reaction pathway searches (e.g., artificial force-induced reaction method) with high-throughput screening of reaction conditions .

Q. How can statistical design of experiments (DoE) improve yield in multi-step syntheses?

  • Factorial design : Screen variables like solvent polarity, catalyst loading, and reaction time for sulfonylation and cyclopropane coupling steps .
  • Response surface methodology (RSM) : Optimize interdependent parameters (e.g., temperature vs. pressure in cyclopropane ring formation) .
  • Robustness testing : Introduce deliberate perturbations (e.g., ±10% reagent stoichiometry) to identify critical process parameters .

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

  • Chiral stationary phase (CSP) chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with heptane/ethanol gradients .
  • Capillary electrophoresis (CE) : Employ cyclodextrin-based chiral selectors in buffer systems at pH 8.5–9.0 to resolve enantiomers .
  • Crystallization-induced asymmetric transformation : Leverage kinetic resolution by seeding with enantiopure crystals .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Conformational sampling : Use molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility in docking studies .
  • Solvent effects : Re-calculate binding free energies with implicit solvent models (e.g., Poisson-Boltzmann) to improve agreement with in vitro IC50_{50} values .
  • False-positive controls : Include orthogonal assays (e.g., surface plasmon resonance) to validate hits from high-throughput screens .

Q. What methodologies confirm the stability of the sulfonyl-pyrrolidine linkage under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C and monitor hydrolysis via LC-MS/MS .
  • Radiolabeling : Synthesize a 35S^{35}\text{S}-labeled analog to track sulfonate group dissociation in plasma .
  • Accelerated stability testing : Use Arrhenius modeling to extrapolate shelf-life from degradation rates at elevated temperatures (40–60°C) .

Methodological Resources

  • Structural databases : PubChem (CID-specific spectral data) and Cambridge Structural Database (CSD refcodes for crystallography) .
  • Software : Gaussian (DFT), AutoDock Vina (docking), and Minitab (DoE analysis) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。